REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[CH3:7].I.[PH2](O)=O.[CH3:12][CH:13]1OC(C)OC(C)O1.[C:21](O)(=O)[CH3:22]>>[CH3:1][C:2]1[NH:3][C:4]([CH2:21][CH3:22])=[C:5]([CH2:12][CH3:13])[C:6]=1[CH3:7]
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Name
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|
Quantity
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1.6 g
|
Type
|
reactant
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Smiles
|
CC=1NC=CC1C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
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8 mL
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Type
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reactant
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Smiles
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[PH2](=O)O
|
Name
|
|
Quantity
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1.4 mL
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
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Name
|
product
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1C)CC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |